

The Dual Role of USP28 in Oncology: A Technical Guide for Researchers

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An In-depth Examination of Ubiquitin-Specific Protease 28 as a Therapeutic Target

Ubiquitin-Specific Protease 28 (USP28) has emerged as a critical regulator in a multitude of cellular processes, demonstrating a paradoxical role in cancer by acting as both an oncogene and a tumor suppressor. This technical guide provides a comprehensive overview of the function, regulation, and clinical significance of USP28 in oncology, tailored for researchers, scientists, and drug development professionals. Through a detailed exploration of its molecular interactions, signaling pathways, and the methodologies to study them, this document aims to equip the scientific community with the necessary knowledge to advance research and therapeutic strategies targeting this multifaceted deubiquitinase.

The Dichotomous Nature of USP28 in Cancer

USP28 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation and modulating their stability and function.[1][2] Its role in cancer is highly context-dependent, influenced by the specific tumor type and the status of other key regulatory proteins.[1][2]

As an Oncogene:

In numerous cancers, including squamous cell carcinomas, colorectal cancer, and glioblastoma, USP28 functions as an oncoprotein by stabilizing a host of proteins that drive tumor progression.[2][3] By counteracting the activity of E3 ubiquitin ligases, such as F-box and



WD repeat domain-containing 7 (FBXW7), USP28 enhances the stability of key oncoproteins, including:

- c-MYC: A potent transcription factor that promotes cell proliferation, growth, and metabolic reprogramming.[4][5]
- ΔNp63: A master regulator of epithelial identity, essential for the survival of squamous cell carcinoma (SCC).[2][6]
- NOTCH1: A transmembrane receptor involved in cell fate decisions, proliferation, and survival.[2]
- c-JUN: A component of the AP-1 transcription factor complex, implicated in cell proliferation and invasion.[2]

The stabilization of these oncoproteins by USP28 leads to enhanced proliferation, inhibition of apoptosis, and the maintenance of a malignant phenotype.[2][5]

As a Tumor Suppressor:

Conversely, USP28 can also exhibit tumor-suppressive functions by stabilizing proteins that safeguard genomic integrity and induce apoptosis. These substrates include:

- p53: A critical tumor suppressor that orchestrates cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.
- Checkpoint Kinase 2 (CHK2): A key transducer kinase in the DNA damage response (DDR) pathway.[1]

In the context of DNA damage, USP28 contributes to the activation of the DDR pathway, preventing the proliferation of cells with genomic instability.[1]

Quantitative Analysis of USP28 in Cancer

The expression level of USP28 and its impact on substrate stability are critical parameters in understanding its role in different cancers.



USP28 Expression in Human Cancers

Analysis of cancer genomics datasets, such as The Cancer Genome Atlas (TCGA), reveals differential expression of USP28 across various tumor types compared to normal tissues. This data highlights the widespread dysregulation of USP28 in cancer.

Cancer Type	USP28 Expression Status	Prognostic Significance of High Expression
Squamous Cell Carcinoma (Lung, Head & Neck)	Upregulated[2]	Poor[2]
Colorectal Cancer	Upregulated[3]	Poor
Glioblastoma	Upregulated[3]	Poor
Non-Small Cell Lung Cancer (NSCLC)	Upregulated	Poor
Breast Cancer	Context-dependent	Variable
Pancreatic Cancer	Upregulated	Poor

This table is a summary of findings from multiple sources and may not be exhaustive. The prognostic significance can vary between studies and patient cohorts.

USP28-Mediated Regulation of Protein Stability

The primary function of USP28 is to deubiquitinate and stabilize its target proteins. The following table summarizes the quantitative impact of USP28 on the stability of some of its key substrates.



Substrate	Cancer Type(s)	Effect of USP28	Quantitative Change in Stability
Oncogenic Substrates			
c-MYC	Colorectal, Squamous Cell Carcinoma	Stabilization	Increased half-life[4] [5]
ΔΝρ63	Squamous Cell Carcinoma	Stabilization	Increased half-life[6]
NOTCH1	Colorectal Cancer, T- ALL	Stabilization	Increased protein levels
c-JUN	Colorectal Cancer, Squamous Cell Carcinoma	Stabilization	Increased protein levels[5]
Tumor Suppressive Substrates			
p53	DNA Damage Response	Stabilization	Increased protein levels
CHK2	DNA Damage Response	Stabilization	Increased protein levels[1]

The quantitative change in stability can vary depending on the cell line, experimental conditions, and the method of USP28 modulation (overexpression, knockdown, or inhibition).

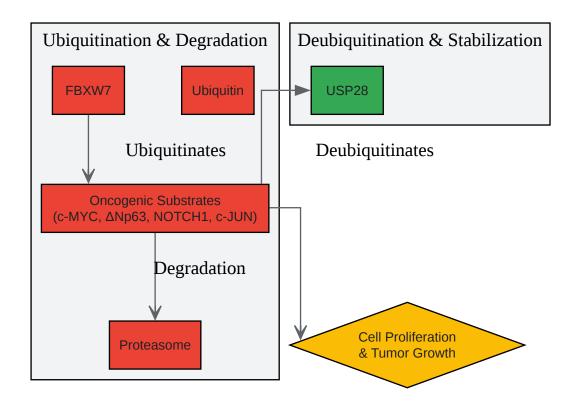
Signaling Pathways Regulated by USP28

USP28 is a central node in several critical signaling pathways that are frequently dysregulated in cancer.

The USP28-FBXW7-Oncogene Axis

A key regulatory mechanism involves the antagonistic relationship between USP28 and the E3 ubiquitin ligase FBXW7. FBXW7 targets numerous oncoproteins for degradation, while USP28 reverses this process.





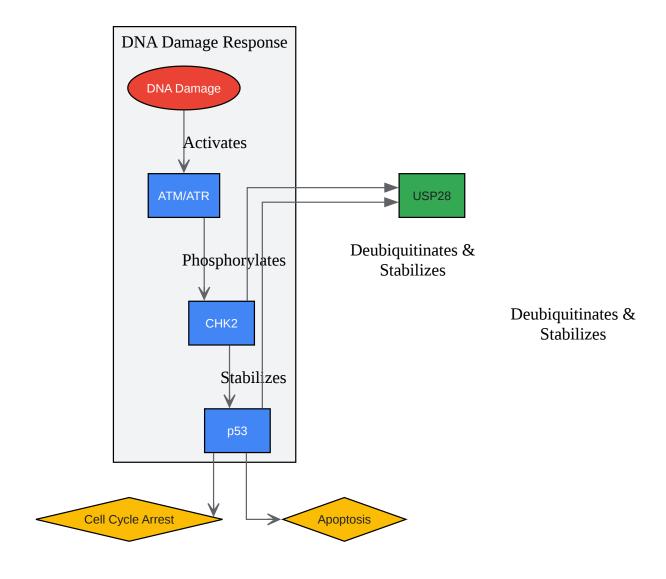
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USP28 counteracts FBXW7-mediated degradation of oncoproteins.

Role of USP28 in the DNA Damage Response (DDR)

USP28 plays a crucial role in the cellular response to DNA damage by stabilizing key components of the DDR pathway.





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USP28 stabilizes key proteins in the DNA damage response pathway.

Experimental Protocols for Studying USP28

To facilitate further research into the function of USP28, this section provides detailed methodologies for key experiments.

In Vitro Deubiquitination Assay with Recombinant USP28

This assay directly measures the enzymatic activity of USP28 on a ubiquitinated substrate.



Materials:

- Recombinant human USP28 (catalytic domain or full-length)
- Ubiquitinated substrate (e.g., di-ubiquitin, poly-ubiquitin chains, or a specific ubiquitinated protein)
- Deubiquitination buffer: 50 mM HEPES (pH 7.4), 0.5 mM EDTA, 1 mM DTT, and 0.1 mg/ml BSA
- Ubiquitin-Rhodamine110 (for fluorescence-based readout) or antibodies for Western blot analysis
- SDS-PAGE loading buffer
- USP28 inhibitor (e.g., AZ1) as a negative control

Procedure:

- Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the deubiquitination buffer, the ubiquitinated substrate (e.g., 100 nM Ubiquitin-Rhodamine110), and recombinant USP28 (e.g., 5 nM). For inhibitor studies, pre-incubate USP28 with the inhibitor for a specified time before adding the substrate. The final reaction volume is typically 20-50 μ L.
- Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
- Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
- Analysis:
 - Fluorescence-based: If using a fluorogenic substrate like Ubiquitin-Rhodamine110, measure the increase in fluorescence over time using a plate reader (Excitation: 485 nm, Emission: 535 nm).



 Western Blot: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe with an anti-ubiquitin antibody to visualize the cleavage of ubiquitin chains or an antibody specific to the deubiquitinated substrate.

Cycloheximide (CHX) Chase Assay for Protein Stability

This assay is used to determine the half-life of a protein by inhibiting new protein synthesis.

Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Antibodies for Western blot analysis (primary antibody against the protein of interest and a loading control like β-actin)

Procedure:

- Cell Seeding: Seed cells in multiple plates or wells to allow for harvesting at different time points.
- Treatment: Treat the cells with CHX at a final concentration of 10-100 μg/mL.
- Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). The "0 hour" time point represents the protein level before degradation begins.
- Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of each sample.
- Western Blot Analysis: Equal amounts of protein from each time point are resolved by SDS-PAGE, transferred to a membrane, and immunoblotted with the primary antibody for the protein of interest and the loading control.



• Densitometry and Half-Life Calculation: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control. Plot the relative protein levels against time on a semi-logarithmic scale to calculate the protein half-life.

Cell Viability Assay (CCK-8 or MTT)

These colorimetric assays are used to assess cell proliferation and viability in response to modulation of USP28 activity.

Materials:

- Cancer cell line
- · 96-well plates
- Complete cell culture medium
- · CCK-8 or MTT reagent
- Microplate reader

Procedure:

- Cell Seeding: Seed cells at a density of 2,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
- Treatment: Treat the cells with a USP28 inhibitor at various concentrations or use cells with stable knockdown or overexpression of USP28. Include appropriate controls (e.g., DMSO vehicle control, non-targeting shRNA).
- Incubation: Incubate the plates for 24, 48, or 72 hours.
- Reagent Addition:
 - CCK-8: Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours.
 - \circ MTT: Add 20 μ L of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 150 μ L of DMSO to dissolve the formazan crystals.

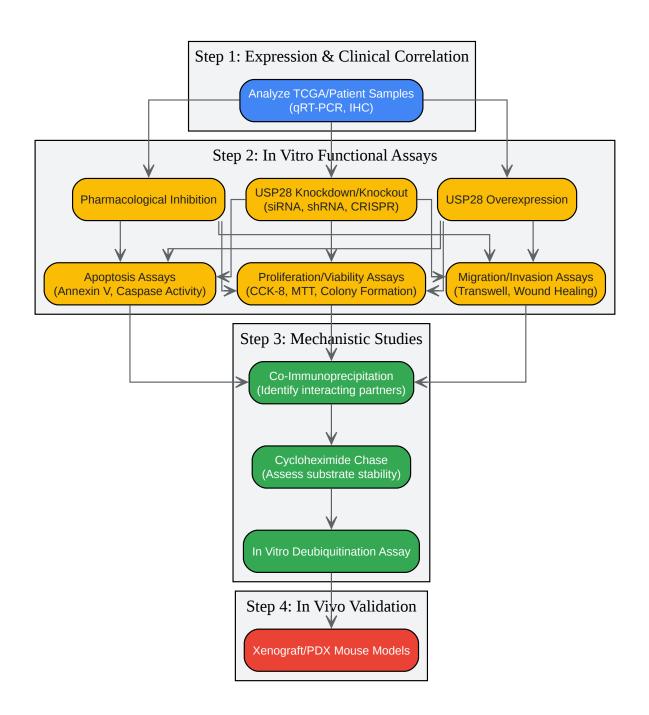


- Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the control group.

Experimental Workflow for Investigating USP28 in Cancer

A systematic workflow is essential for elucidating the role of USP28 in a specific cancer context.





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